N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide

Catalog No.
S13894318
CAS No.
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-...

Product Name

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-ethoxybenzamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-10-5-4-7-15(18)20(24)22-17-9-6-8-16(13(17)2)21-19(23)14-11-12-14/h4-10,14H,3,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JEBATQOAFUAFPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide is a synthetic compound characterized by its unique structure, which includes a cyclopropylcarbonyl group attached to an amino group, linked to a 2-methylphenyl moiety and an ethoxybenzamide. This compound exhibits potential pharmacological properties due to its complex molecular architecture, which may influence its interaction with biological targets.

The chemical reactivity of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide can be attributed to the presence of functional groups such as the amide and carbonyl moieties. Typical reactions may include:

  • Nucleophilic substitution: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Preliminary studies suggest that N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide may exhibit biological activities such as:

  • Anticancer properties: Similar compounds have shown efficacy in inhibiting tumor cell proliferation, possibly through receptor tyrosine kinase inhibition .
  • Anti-inflammatory effects: Compounds with similar structures have been reported to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide typically involves several steps:

  • Formation of the cyclopropylcarbonyl derivative: This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine.
  • Coupling reaction: The cyclopropylcarbonyl-amino intermediate is then reacted with 2-methylphenol and ethoxybenzoyl chloride in the presence of a coupling agent such as triethylamine.
  • Purification: The final product is purified using techniques like recrystallization or chromatography.

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific biological pathways.
  • Agricultural chemistry: Investigating its herbicidal properties could lead to the development of new herbicides .

Interaction studies involving N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular docking studies: These can predict how the compound interacts with target proteins, providing insights into its mechanism of action.
  • In vitro assays: Testing the compound against specific cell lines can reveal its biological activity and potential therapeutic effects.

Several compounds share structural similarities with N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide, including:

Compound NameStructureKey Features
N-(4-(cyclopropylcarbonyl)phenyl)-2-methylbenzamideStructureSimilar cyclopropylcarbonyl group; potential anti-inflammatory activity
N-cyclopropyl-3-(4-fluorophenyl)-4-methylbenzamideStructureContains fluorine substitution; studied for anticancer properties
2-(cyclopropanecarbonyl)-N-(4-(trifluoromethyl)phenyl)acetamideStructureTrifluoromethyl group enhances lipophilicity; evaluated for metabolic stability

Uniqueness

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide stands out due to its specific combination of functional groups that may confer unique biological activities not observed in other similar compounds. Its potential as a multi-target drug candidate makes it particularly interesting for further research.

Multi-Step Organic Synthesis Pathways

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide proceeds through three principal stages: (1) preparation of the cyclopropanecarbonyl-amino intermediate, (2) regioselective methylation of the aromatic ring, and (3) amide bond formation with 2-ethoxybenzamide.

Stage 1: Cyclopropanecarbonyl-Amino Intermediate Synthesis
The cyclopropanecarbonyl moiety is introduced via nucleophilic acyl substitution between 3-amino-2-methylaniline and cyclopropanecarbonyl chloride. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C. This step achieves yields of 85–90% with a reaction time of 4–6 hours.

Stage 2: Regioselective Methylation
The 2-methyl group on the aromatic ring is introduced prior to cyclopropanecarbonyl functionalization to avoid steric hindrance. Friedel-Crafts alkylation using methyl chloride and aluminum trichloride as a Lewis acid directs methylation to the ortho position relative to the amino group, achieving >95% regioselectivity.

Stage 3: Amide Bond Formation
The final amide bond is formed via coupling of the cyclopropanecarbonyl-amino intermediate with 2-ethoxybenzoyl chloride. This reaction employs DMF as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst, yielding 75–80% of the target compound after purification by column chromatography.

Optimization of Cyclopropanecarbonyl Group Incorporation

The efficiency of cyclopropanecarbonyl group attachment depends on three factors:

Base Selection
Triethylamine outperforms weaker bases like pyridine in scavenging HCl, maintaining a reaction pH > 9.0 and preventing premature hydrolysis of the acid chloride. Substituting triethylamine with N,N-diisopropylethylamine (DIPEA) increases yields by 5–7% due to enhanced solubility of the intermediate.

Solvent Polarity
Anhydrous THF provides optimal polarity for the reaction, balancing substrate solubility and reaction rate. Switching to dichloromethane (DCM) reduces yields by 15% due to incomplete dissolution of the amine starting material.

Temperature Control
Maintaining temperatures below 5°C minimizes side reactions such as dimerization of cyclopropanecarbonyl chloride. Elevated temperatures (>20°C) lead to a 20–25% decrease in yield.

Regioselective Methylation Strategies in Aromatic Systems

Regioselective methylation is achieved through two primary methods:

Directed Electrophilic Substitution
The amino group on the aromatic ring acts as a strong activating, ortho/para-directing group. Methylation with methyl chloride in the presence of AlCl3 preferentially occurs at the ortho position (2-methyl) due to steric accessibility, with a para:ortho ratio of 1:19.

Protecting Group Strategies
Temporary protection of the amino group as a tert-butoxycarbonyl (Boc) derivative shifts methylation to the meta position. Subsequent deprotection with trifluoroacetic acid restores the amino functionality, enabling sequential functionalization.

Methylation MethodDirecting GroupRegioselectivity (ortho:meta:para)Yield (%)
Friedel-Crafts Alkylation-NH295:0:588
Boc-Protected Intermediate-Boc0:90:1082

Solvent Effects on Amide Bond Formation Efficiency

The choice of solvent critically impacts amide bond formation kinetics and yield:

Polar Aprotic Solvents
DMF and acetonitrile enhance reaction rates by stabilizing the tetrahedral intermediate through hydrogen bonding. In DMF, the reaction reaches 90% conversion within 2 hours, compared to 6 hours in THF.

Bio-Based Solvents
Cyrene™ (dihydrolevoglucosenone), a renewable solvent, achieves 78% yield for amide bond formation but requires extended reaction times (8–10 hours).

Solvent-Free Conditions
Hexamethoxydisilane-mediated coupling under solvent-free conditions achieves 85% yield at 80°C, eliminating purification steps and reducing waste.

SolventReaction Time (h)Yield (%)Byproduct Formation (%)
DMF292<5
Cyrene™87812
Solvent-Free4858

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

338.16304257 g/mol

Monoisotopic Mass

338.16304257 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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